molecular formula C16H10O3 B14281747 4,5-Diphenylfuran-2,3-dione CAS No. 146463-39-0

4,5-Diphenylfuran-2,3-dione

Katalognummer: B14281747
CAS-Nummer: 146463-39-0
Molekulargewicht: 250.25 g/mol
InChI-Schlüssel: QXSVEMMTKASTIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Diphenylfuran-2,3-dione is a chemical compound belonging to the class of furan derivatives. Furans are five-membered aromatic heterocycles containing one oxygen atom. This compound is characterized by the presence of two phenyl groups attached to the furan ring at positions 4 and 5, and two carbonyl groups at positions 2 and 3. It is known for its reactivity and versatility in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4,5-Diphenylfuran-2,3-dione can be synthesized through various methods. One common approach involves the reaction of 2-diazo-1,3-diphenylpropane-1,3-dione with azirine. This reaction requires higher temperatures to generate benzoylphenylketene from the furanedione . Another method involves the Paal-Knorr synthesis, which is an acid-catalyzed cyclization of 1,4-dicarbonyl compounds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow the principles of the synthetic routes mentioned above, with additional steps for purification and quality control.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Diphenylfuran-2,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups or other reduced forms.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl rings.

Wirkmechanismus

The mechanism of action of 4,5-Diphenylfuran-2,3-dione involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and functional groups. The exact molecular targets and pathways are subjects of ongoing research and may vary based on the specific application .

Vergleich Mit ähnlichen Verbindungen

4,5-Diphenylfuran-2,3-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and reactivity, making it a valuable compound in organic synthesis and research.

Eigenschaften

CAS-Nummer

146463-39-0

Molekularformel

C16H10O3

Molekulargewicht

250.25 g/mol

IUPAC-Name

4,5-diphenylfuran-2,3-dione

InChI

InChI=1S/C16H10O3/c17-14-13(11-7-3-1-4-8-11)15(19-16(14)18)12-9-5-2-6-10-12/h1-10H

InChI-Schlüssel

QXSVEMMTKASTIF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(OC(=O)C2=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.